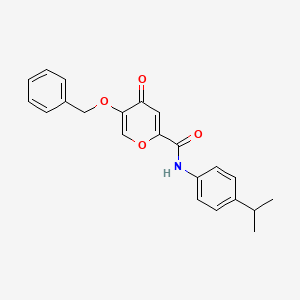

5-(benzyloxy)-N-(4-isopropylphenyl)-4-oxo-4H-pyran-2-carboxamide

Description

Historical Development of 4H-Pyran Derivatives

The 4H-pyran scaffold, first isolated in 1962 via pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran, marked a pivotal advancement in heterocyclic chemistry. Early studies revealed its inherent instability, particularly in aerobic conditions, where it disproportionates into dihydropyran and pyrylium ions. Despite these challenges, the scaffold’s derivatives gained prominence due to their biological versatility. By the late 20th century, researchers recognized 4H-pyran’s potential in medicinal chemistry, particularly through modifications such as oxygenation and alkylation. For instance, pyranoflavonoids, derived from 4H-pyran, emerged as critical antioxidants and anti-inflammatory agents. The evolution of synthetic methodologies enabled the development of stable derivatives, paving the way for applications in antiviral, antibacterial, and anticancer therapies.

Significance of the 4-Oxo-4H-Pyran-2-Carboxamide Scaffold

The 4-oxo-4H-pyran-2-carboxamide motif integrates a ketone group at position 4 and a carboxamide at position 2, enhancing hydrogen-bonding capacity and metal-chelation properties. This structural framework has been linked to diverse biological activities. For example, derivatives bearing this scaffold inhibit cyclin-dependent kinase 2 (CDK2), a target in colorectal cancer therapy, by disrupting ATP-binding pockets. Molecular docking studies reveal that the carboxamide group forms critical hydrogen bonds with residues like Asp645 and Tyr646 in enzymatic targets, enhancing binding affinity. Additionally, the 4-oxo group contributes to electron delocalization, stabilizing interactions with hydrophobic pockets in proteins. Recent work demonstrates that 4-oxo-4H-pyran-2-carboxamides exhibit potent antioxidant activity, scavenging free radicals such as DPPH with efficiencies surpassing butylated hydroxytoluene (BHT).

Emergence of Benzyloxy-Substituted Pyran Derivatives

The introduction of benzyloxy groups at position 5 of the pyran ring, as seen in 5-(benzyloxy)-N-(4-isopropylphenyl)-4-oxo-4H-pyran-2-carboxamide, enhances lipophilicity and bioavailability. Benzyloxy substituents are known to improve membrane permeability, facilitating interactions with intracellular targets. In antibacterial studies, benzyloxy-modified pyrans exhibit enhanced activity against Gram-positive pathogens, with IC~50~ values lower than traditional antibiotics like ampicillin. The benzyl moiety’s aromaticity also promotes π-π stacking with tyrosine or phenylalanine residues in enzyme active sites, as observed in kinase inhibition assays. Furthermore, benzyloxy groups contribute to metabolic stability by resisting oxidative degradation, a common issue with simpler alkoxy substituents.

Importance of the N-(4-Isopropylphenyl) Moiety in Bioactive Compounds

The N-(4-isopropylphenyl) carboxamide group introduces steric bulk and hydrophobicity, optimizing interactions with protein subpockets. The isopropyl group’s branched structure enhances van der Waals interactions in hydrophobic regions, as demonstrated in studies of MmpL3 inhibitors targeting Mycobacterium tuberculosis. In CDK2 inhibition, the 4-isopropylphenyl moiety occupies hydrophobic S3/S5 pockets, reducing enzyme activity by over 70% in HCT-116 colorectal cancer cells. Additionally, this substituent improves pharmacokinetic properties by increasing logP values, thereby enhancing blood-brain barrier penetration in central nervous system targets. Comparative studies show that replacing the isopropyl group with smaller alkyl chains diminishes anticancer activity, underscoring its critical role in target engagement.

Properties

IUPAC Name |

4-oxo-5-phenylmethoxy-N-(4-propan-2-ylphenyl)pyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4/c1-15(2)17-8-10-18(11-9-17)23-22(25)20-12-19(24)21(14-27-20)26-13-16-6-4-3-5-7-16/h3-12,14-15H,13H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXRUXVKGQWPMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(4-isopropylphenyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of a benzyloxy-substituted aldehyde with a suitable pyranone derivative under acidic or basic conditions. The resulting intermediate is then reacted with an isopropylphenylamine derivative to form the final product. Reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-N-(4-isopropylphenyl)-4-oxo-4H-pyran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

Reduction: The carbonyl group in the pyran ring can be reduced to form alcohol derivatives.

Substitution: The isopropylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens (chlorine, bromine) in the presence of Lewis acids (aluminum chloride).

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated isopropylphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Properties

One of the most notable applications of this compound is its role as an intermediate in the synthesis of antiviral agents. Specifically, it is linked to the development of anti-influenza drugs. The synthesis of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, a derivative of this compound, has been pivotal in creating baloxavir marboxil, a third-generation antiviral medication approved for treating influenza. This drug works by inhibiting the polymerase activity of the influenza virus, showcasing the potential of pyran derivatives in antiviral therapy .

1.2 Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit anticancer properties. For instance, derivatives containing the pyran ring have shown efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development in oncology .

Chemical Synthesis Applications

2.1 Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, enabling chemists to create complex molecules with specific biological activities. For example, reactions involving this compound can lead to the formation of sulfonamide derivatives that possess dual-targeting capabilities against multiple biological pathways .

2.2 Intermediate for Novel Compounds

As an intermediate, 5-(benzyloxy)-N-(4-isopropylphenyl)-4-oxo-4H-pyran-2-carboxamide facilitates the synthesis of other valuable compounds. Its derivatives can be engineered to enhance solubility and bioavailability, which are critical factors in drug design .

Biological Research Applications

3.1 Mechanistic Studies

The unique structural attributes of this compound make it suitable for mechanistic studies in biological systems. Researchers can utilize it to investigate enzyme interactions and metabolic pathways, particularly those involving oxidative stress and cellular signaling mechanisms.

3.2 Drug Development Research

Given its promising pharmacological properties, this compound is frequently evaluated in drug development pipelines. Studies focus on optimizing its efficacy and safety profiles through structure-activity relationship (SAR) analyses, which guide modifications to enhance therapeutic outcomes while minimizing side effects .

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-(4-isopropylphenyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, modulating their activity. The pyran ring and isopropylphenyl group contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyran/Pyrrole Carboxamide Family

The compound 5-(4-fluorophenyl)-1-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3-isopropyl-2-oxo-N,4-diphenyl-2,3-dihydro-1H-pyrrole-3-carboxamide () shares key structural features with the target compound:

- Core Heterocycle : Both contain oxygenated heterocyclic rings (pyran vs. pyrrole). The pyran ring in the target compound is fully unsaturated, whereas the pyrrole derivative in includes a partially saturated dihydro-pyrrole system.

- Both compounds include isopropylphenyl groups, but the analogue in has additional phenyl and hydroxy-oxo-tetrahydropyran substituents, increasing molecular complexity (MW = 667.75 g/mol vs. 407.45 g/mol for the target compound).

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Compound |

|---|---|---|

| Molecular Weight | 407.45 g/mol | 667.75 g/mol |

| logP | ~3.2 (predicted) | ~4.1 (calculated) |

| Hydrogen Bond Acceptors | 4 | 7 |

| Rotatable Bonds | 5 | 9 |

| Polar Surface Area | 78 Ų | 142 Ų |

The analogue in exhibits higher lipophilicity and molecular weight, likely due to its fluorophenyl and tetrahydropyran substituents. Its larger polar surface area may reduce blood-brain barrier penetration compared to the target compound.

Biological Activity

5-(Benzyloxy)-N-(4-isopropylphenyl)-4-oxo-4H-pyran-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including anti-cancer properties and enzyme inhibition. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of 5-(benzyloxy)-N-(4-isopropylphenyl)-4-oxo-4H-pyran-2-carboxamide is with a molecular weight of 299.34 g/mol. Its structure features a pyran ring, which is known for various biological activities.

Biological Activity Overview

- Anti-Cancer Activity :

- Enzyme Inhibition :

- Antioxidant Properties :

Case Study 1: Src Kinase Inhibition

A study focused on the synthesis and evaluation of 6-substituted derivatives of 5-(benzyloxy)-N-(4-isopropylphenyl)-4-oxo-4H-pyran-2-carboxamide found that these compounds effectively inhibited Src kinase activity. The most potent derivative exhibited an IC50 value significantly lower than those of established inhibitors, indicating its potential as a therapeutic agent in cancer treatment .

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of related compounds against oxidative stress. The study utilized cellular models to demonstrate that these compounds could mitigate neuronal cell death induced by oxidative agents, suggesting a protective role in neurodegenerative conditions .

Data Tables

Q & A

Basic: What are the key considerations for optimizing the synthesis of 5-(benzyloxy)-N-(4-isopropylphenyl)-4-oxo-4H-pyran-2-carboxamide?

Answer:

The synthesis of this compound typically involves multi-step reactions, including protection/deprotection of functional groups, coupling reactions, and cyclization. Key optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, dichloromethane) are preferred for coupling reactions to enhance reactivity .

- Catalyst Use: Acid catalysts (e.g., p-toluenesulfonic acid) improve cyclization efficiency in pyran ring formation .

- Microwave-Assisted Synthesis: Reduces reaction time and improves yields compared to traditional reflux methods .

- Purification: Column chromatography or recrystallization ensures high purity (>95%), critical for reproducible biological testing .

Advanced: How can contradictory biological activity data for this compound across assays be systematically resolved?

Answer:

Contradictions may arise from assay-specific conditions (e.g., pH, solvent residues) or off-target interactions. Resolution strategies include:

- Orthogonal Assays: Validate activity using independent methods (e.g., enzyme inhibition vs. cell viability assays) .

- Structural Analysis: Compare crystallographic data or NMR spectra to confirm compound integrity post-assay .

- Dose-Response Curves: Assess activity across a wide concentration range to identify non-specific effects at high doses .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:

- NMR Spectroscopy: 1H/13C NMR confirms substituent positions and detects impurities (e.g., residual benzyl groups) .

- HPLC: Quantifies purity and identifies byproducts using reverse-phase columns with UV detection .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Advanced: What methodologies are recommended for studying structure-activity relationships (SAR) of this pyran-2-carboxamide derivative?

Answer:

- Systematic Substitution: Replace benzyloxy or isopropylphenyl groups with electron-withdrawing/donating moieties to assess impact on bioactivity .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs .

- Free-Wilson Analysis: Quantify contributions of substituents to activity using regression models .

Basic: How can researchers ensure reproducibility in synthesizing this compound across batches?

Answer:

- Standardized Protocols: Document reaction parameters (temperature, solvent ratios) rigorously .

- Batch Tracking: Use LC-MS to monitor intermediates and ensure consistency .

- Control Experiments: Include reference compounds (e.g., unsubstituted pyran-2-carboxamide) to benchmark activity .

Advanced: What experimental approaches are suitable for elucidating the compound’s mechanism of action in therapeutic contexts?

Answer:

- Target Identification: Employ affinity chromatography or thermal shift assays to isolate interacting proteins .

- Kinetic Studies: Measure enzyme inhibition (e.g., IC50, Ki) under varied conditions (pH, cofactors) .

- Gene Expression Profiling: RNA-seq or proteomics to identify downstream pathways modulated by the compound .

Advanced: How can stability and degradation pathways of this compound under physiological conditions be analyzed?

Answer:

- Accelerated Stability Testing: Incubate at 37°C in PBS or simulated gastric fluid, followed by LC-MS to identify degradation products (e.g., hydrolyzed pyran ring) .

- Light/Heat Stress Studies: Expose to UV or elevated temperatures to assess photolytic/thermal degradation .

- Metabolite Identification: Use hepatic microsomes or hepatocyte models to predict in vivo metabolic pathways .

Basic: What computational tools are recommended for preliminary screening of this compound’s bioactivity?

Answer:

- Molecular Docking: SwissDock or Glide for predicting binding to targets like cyclooxygenase-2 (COX-2) or HIV protease .

- ADMET Prediction: Tools like ADMETlab2.0 estimate pharmacokinetic properties (e.g., logP, bioavailability) .

- QSAR Models: Build regression models using published pyran-2-carboxamide datasets to predict activity .

Advanced: How can researchers address low solubility issues in biological assays?

Answer:

- Co-Solvent Systems: Use DMSO-water mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .

- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles to enhance aqueous dispersion .

- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) for improved solubility .

Advanced: What strategies mitigate off-target effects observed in cell-based assays?

Answer:

- CRISPR Knockout Models: Eliminate suspected off-target proteins (e.g., cytochrome P450 enzymes) to confirm specificity .

- Selectivity Profiling: Screen against panels of related enzymes/receptors (e.g., kinase libraries) .

- Dual-Luciferase Assays: Normalize results to account for non-specific cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.